N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound is an acetamide derivative featuring a 4-ethylphenyl group and a substituted imidazole ring connected via a sulfanyl bridge. Key structural elements include:
- 4-ethylphenyl group: A hydrophobic aromatic moiety that may influence membrane permeability and target binding.
- Imidazole ring: Substituted at position 1 with a propan-2-yl carbamoylmethyl group and at position 5 with a hydroxymethyl group.
- Sulfanyl acetamide linker: The thioether (-S-) linkage provides stability compared to disulfide bonds while maintaining conformational flexibility .
This structural framework is common in bioactive molecules, particularly those targeting enzymes or receptors requiring heterocyclic interactions.
Properties
IUPAC Name |
2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-4-14-5-7-15(8-6-14)22-18(26)12-27-19-20-9-16(11-24)23(19)10-17(25)21-13(2)3/h5-9,13,24H,4,10-12H2,1-3H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAVLUIFWHNXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Ethylphenyl group : This portion may influence the lipophilicity and membrane permeability of the compound.
- Imidazole ring : Known for its biological significance, particularly in enzyme catalysis and as a building block in many pharmaceuticals.
- Sulfanyl group : This functional group can provide unique reactivity and interaction capabilities with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which may play a role in enzyme inhibition or activation.
- Enzyme Inhibition : Compounds featuring imidazole rings have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially affecting mood and cognition.
- Antioxidant Activity : Many sulfanyl-containing compounds exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of imidazole derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that compounds similar to N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide significantly reduced cell death and improved cell viability by modulating antioxidant enzyme activity.
| Compound | Cell Viability (%) | Mechanism of Action |
|---|---|---|
| Test Compound | 85 | Antioxidant activity |
| Control (No Treatment) | 30 | High oxidative stress |
Antimicrobial Activity Assessment
Another study evaluated the antimicrobial efficacy of several imidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli.
| Bacteria | Inhibition Zone (mm) | Compound Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on similar carbamate derivatives indicated low acute toxicity, with no significant adverse effects observed at doses up to 50 mg/kg in animal models.
Comparison with Similar Compounds
Structural Analogues and Substitutional Variations
The compound belongs to a broader class of sulfanyl-linked acetamide derivatives with imidazole or related heterocycles. Key analogues include:
Key Differences and Implications
- The propan-2-yl carbamoylmethyl group introduces steric bulk compared to ethyl or methyl carbamoyl groups, which may affect binding pocket interactions . The absence of a nitro group (unlike ) reduces mutagenicity risks but may limit redox-mediated antiparasitic mechanisms .
Biological Activity Trends :
- Compounds with oxadiazole cores () show multi-target enzyme inhibition, suggesting the target compound’s imidazole core could be optimized for similar applications .
- Sulfonamide-containing derivatives () exhibit fungicidal activity, whereas sulfanyl-linked compounds (e.g., target compound) may prioritize different mechanistic pathways .
Physicochemical and Conformational Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
